molecular formula C₁₄H₂₀ClNO₂ B1144590 4-(2-Chloroethyl)-N-methoxy-N,alpha,alpha-trimethyl-benzeneacetamide CAS No. 1638785-17-7

4-(2-Chloroethyl)-N-methoxy-N,alpha,alpha-trimethyl-benzeneacetamide

Cat. No.: B1144590
CAS No.: 1638785-17-7
M. Wt: 269.77
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloroethyl)-N-methoxy-N,alpha,alpha-trimethyl-benzeneacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloroethyl group attached to a phenyl ring, which is further connected to a methoxy and dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)-N-methoxy-N,alpha,alpha-trimethyl-benzeneacetamide can be achieved through a multi-step process. One common method involves the reaction of 2-chloroethylbenzene with a suitable amide precursor under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)-N-methoxy-N,alpha,alpha-trimethyl-benzeneacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles, such as amines or thiols, under basic conditions.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, dichloromethane, 0-25°C.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, anhydrous ether, room temperature.

Major Products

    Nucleophilic Substitution: Substituted amides or thioethers.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

Scientific Research Applications

4-(2-Chloroethyl)-N-methoxy-N,alpha,alpha-trimethyl-benzeneacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies to understand the interaction of chloroethyl-containing compounds with biological systems, including their mechanism of action and toxicity.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)-N-methoxy-N,alpha,alpha-trimethyl-benzeneacetamide involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and inhibition of DNA replication. This mechanism is similar to that of other alkylating agents used in chemotherapy. The compound may also interact with proteins and enzymes, affecting their function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: An alkylating agent used in chemotherapy with a similar chloroethyl group.

    Melphalan: Another alkylating agent with structural similarities.

    Cyclophosphamide: A widely used chemotherapeutic agent with a chloroethyl group.

Uniqueness

4-(2-Chloroethyl)-N-methoxy-N,alpha,alpha-trimethyl-benzeneacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and dimethylpropanamide moieties may enhance its solubility and stability compared to other similar compounds.

Properties

IUPAC Name

2-[4-(2-chloroethyl)phenyl]-N-methoxy-N,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-14(2,13(17)16(3)18-4)12-7-5-11(6-8-12)9-10-15/h5-8H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTLLYOYYVBGDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)CCCl)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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